4-Pivaloyloxybenzoic acid

Description

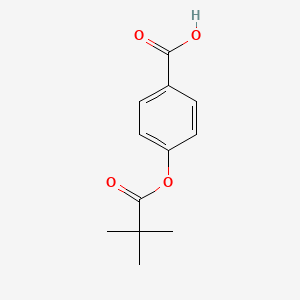

Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(2,2-dimethylpropanoyloxy)benzoic acid |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)11(15)16-9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) |

InChI Key |

HDPCDSVIGNIWKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of 4-pivaloyloxybenzoic acid?

CAS: 86068-43-1 | Formula: C₁₂H₁₄O₄ | MW: 222.24 g/mol

Executive Summary

4-Pivaloyloxybenzoic acid (also known as 4-(2,2-dimethylpropanoyloxy)benzoic acid) is a specialized aromatic ester used primarily as a monomeric precursor in the synthesis of high-performance liquid crystalline polymers (LCPs).[1] Unlike its more common analog, 4-acetoxybenzoic acid, the pivaloyl derivative introduces a bulky tert-butyl group. This steric bulk significantly alters the kinetics of transesterification during polymerization, facilitating the growth of highly ordered polymer morphologies, such as poly(4-hydroxybenzoate) (PHB) "whiskers" or single crystals.

This guide details the physicochemical properties, synthesis protocols, and polymerization mechanics of 4-pivaloyloxybenzoic acid, designed for researchers in macromolecular chemistry and materials science.

Physicochemical Characterization

The molecule consists of a benzoic acid core esterified at the para-position with pivalic acid. The bulky trimethylacetyl (pivaloyl) group acts as a robust protecting group that is cleaved during high-temperature acidolysis polymerization.

Table 1: Core Properties

| Property | Data | Notes |

| IUPAC Name | 4-(2,2-Dimethylpropanoyloxy)benzoic acid | |

| CAS Number | 86068-43-1 | |

| Molecular Weight | 222.24 g/mol | |

| Appearance | White crystalline solid | Forms needles/plates upon recrystallization |

| Solubility | Soluble in ethanol, THF, acetone, chloroform | Insoluble in water |

| Melting Point | ~150–160 °C (Estimate based on analogs) | Note: Exact MP depends on polymorph; lower than 4-acetoxybenzoic acid (188-190°C) due to steric disruption.[2][3] |

| Reactivity | Hydrolytically stable in neutral media; labile in strong base/acid | Undergoes acidolysis at >250°C |

Structural Analysis (NMR & IR)

-

¹H NMR (DMSO-d₆):

-

δ 1.30 ppm (s, 9H): Distinctive singlet for the tert-butyl (pivaloyl) group.

-

δ 7.2–8.1 ppm (dd, 4H): AA'BB' aromatic system characteristic of para-substitution.

-

δ 12.0+ ppm (s, 1H): Carboxylic acid proton.

-

-

FT-IR:

-

1750 cm⁻¹: Ester carbonyl stretch (C=O).

-

1680 cm⁻¹: Carboxylic acid carbonyl dimer stretch.

-

2800–3100 cm⁻¹: C-H stretching (aromatic and aliphatic methyls).

-

Synthesis & Fabrication Protocol

The synthesis involves the O-acylation of 4-hydroxybenzoic acid using pivaloyl chloride. This reaction must be controlled to prevent the formation of the mixed anhydride at the carboxylic acid position, although the phenolic hydroxyl is significantly more nucleophilic under basic conditions.

Reagents

-

Acylating Agent: Pivaloyl chloride (Trimethylacetyl chloride)

-

Base/Catalyst: Pyridine or Triethylamine (TEA)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol

-

Preparation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in dry DCM/pyridine (10:1 ratio) under an inert atmosphere (N₂). Cool the solution to 0°C to suppress side reactions.

-

Acylation: Dropwise add pivaloyl chloride (1.1 eq) over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3) for the disappearance of 4-HBA.

-

Quenching: Pour the reaction mixture into ice-cold dilute HCl (1M) to neutralize the pyridine and precipitate the crude acid.

-

Purification:

-

Filter the white precipitate.

-

Wash with cold water to remove pyridinium salts.

-

Recrystallization: Dissolve in minimum hot ethanol/water (9:1) and cool slowly to generate pure crystals. Dry in a vacuum oven at 50°C.

-

Mechanistic Pathways & Polymerization[1][8]

The primary utility of 4-pivaloyloxybenzoic acid lies in its role as a monomer for Poly(4-hydroxybenzoate) (PHB) . Unlike the acetate derivative, the pivalate ester requires higher temperatures for transesterification, allowing for a more controlled "slow growth" of polymer chains. This is critical for generating high-crystallinity "whiskers."

Polymerization Mechanism (Acidolysis)

At elevated temperatures (>300°C), the monomer undergoes self-condensation. The pivalic acid is eliminated as a volatile byproduct, driving the equilibrium toward the polymer.

Figure 1: Thermal polymerization pathway of 4-pivaloyloxybenzoic acid yielding PHB and pivalic acid.

Why Pivaloyl? (The "Whisker" Effect)

Research indicates that using the pivaloyl derivative (vs. acetoxy) slows the nucleation rate of the polymer crystals due to the steric hindrance of the tert-butyl group and the higher boiling point of the leaving group (pivalic acid, BP 163°C vs. acetic acid, BP 118°C). This suppression of nucleation favors the growth of existing crystallites, leading to single-crystal whiskers rather than polycrystalline aggregates.

Applications in Materials Science

Liquid Crystalline Polymers (LCPs)

4-Pivaloyloxybenzoic acid serves as a mesogenic precursor. While the monomer itself is not a stable liquid crystal (the bulky group disrupts mesophase formation), the resulting polymer, PHB, is a classic thermotropic LCP with exceptional thermal stability and mechanical modulus.

Molecularly Imprinted Polymers (MIPs)

The compound can be used as a template or functional monomer in the design of MIPs, where the pivaloyl group acts as a placeholder that creates specific steric cavities in the polymer matrix upon removal.

Solid-Phase Peptide Synthesis (SPPS)

In specific peptide coupling strategies, the pivaloyloxy moiety can serve as an orthogonally stable protecting group for phenolic residues (like Tyrosine), stable to mild base but removable under specific acidolytic conditions.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at room temperature (15–25°C) in a dry, well-ventilated area. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Use a fume hood during synthesis to manage acid chloride vapors and pyridine fumes.

References

-

Kricheldorf, H. R., & Schwarz, G. (2003).[4][8][9] New polymer syntheses,[7][8][9] 7. Synthesis and characterization of oligomeric and high molecular weight poly(4-hydroxybenzoate). Makromolekulare Chemie.[4][8][9]

-

Lenz, R. W., et al. (1983). Preparation of vertically oriented aromatic polyester thin films. Journal of Polymer Science.

-

BLD Pharm. (n.d.). 4-(Pivaloyloxy)benzoic acid Product Data.

-

Organic Syntheses. (1934). p-Hydroxybenzoic Acid Synthesis (General Phenolic Acid Protocols). Organic Syntheses, Coll. Vol. 2, p.343.

-

Sigma-Aldrich. (n.d.). General properties of Benzoic Acid derivatives.[1][4][9][10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

4-pivaloyloxybenzoic acid CAS number and structure

The following technical guide is structured to provide an in-depth analysis of 4-(Pivaloyloxy)benzoic acid , focusing on its chemical identity, synthesis, and utility in drug development as a model for steric protection and prodrug design.

Structural Analysis, Synthesis Protocols, and Applications in Medicinal Chemistry[1]

Executive Summary

4-(Pivaloyloxy)benzoic acid (CAS: 86068-43-1 ) is a specialized ester derivative of 4-hydroxybenzoic acid.[1] Structurally, it consists of a benzoic acid core where the para-hydroxyl group has been esterified with pivalic acid (trimethylacetic acid).

In drug development, this compound serves as a critical model for steric protection strategies . The bulky tert-butyl group of the pivaloyl moiety imparts significant resistance to non-enzymatic hydrolysis compared to simple acetates, while retaining susceptibility to specific esterases.[1] This balance is fundamental to the design of "soft drugs" and prodrugs intended to enhance the lipophilicity and metabolic stability of phenolic therapeutics.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Core Identification Data

| Parameter | Detail |

| Chemical Name | 4-(Pivaloyloxy)benzoic acid |

| Synonyms | 4-(Trimethylacetoxy)benzoic acid; Benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)- |

| CAS Registry Number | 86068-43-1 |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| SMILES | CC(C)(C)C(=O)Oc1ccc(cc1)C(=O)O |

| Appearance | White to off-white crystalline powder |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity of the molecule, highlighting the steric bulk of the pivaloyl group (t-butyl) protecting the ester linkage.[1]

[1]

Physicochemical Properties & Solubility[8]

-

Lipophilicity (LogP): Predicted ~2.5 - 3.[1]0. The addition of the pivaloyl group significantly increases lipophilicity compared to the parent 4-hydroxybenzoic acid (LogP ~1.58), facilitating membrane permeation.[1]

-

Solubility: Low solubility in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol).[1]

-

pKa: The carboxylic acid moiety retains a pKa similar to benzoic acid (~4.2), making it ionized at physiological pH (7.4), while the phenol is masked.[1]

Synthesis & Manufacturing Protocol

Mechanistic Rationale

The synthesis involves the Schotten-Baumann acylation of 4-hydroxybenzoic acid.[1] Pivaloyl chloride is selected as the acylating agent. A base (typically Pyridine or Triethylamine) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Expert Insight: Direct acylation of hydroxybenzoic acids can lead to polymerization (self-esterification).[1] To prevent this, the reaction is controlled by temperature (0°C start) and stoichiometry, ensuring the highly reactive acyl chloride targets the phenolic oxygen rather than the carboxylic acid forming an anhydride.[1]

Step-by-Step Protocol

Reagents:

-

4-Hydroxybenzoic acid (1.0 eq)[1]

-

Pivaloyl chloride (1.1 eq)[1]

-

Triethylamine (Et₃N) (2.5 eq)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Workflow:

-

Dissolution: Dissolve 4-hydroxybenzoic acid in DCM under an inert atmosphere (N₂).

-

Deprotonation: Add Triethylamine dropwise at 0°C. The solution may clear as the salt forms.

-

Acylation: Add Pivaloyl chloride dropwise over 30 minutes, maintaining temperature < 5°C to minimize mixed anhydride formation at the carboxylic acid end.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]

-

Quench & Wash: Quench with water.[1] Wash the organic layer with 1M HCl (to remove excess amine), followed by brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to obtain the pure white solid.

Synthesis Pathway Diagram

[1]

Applications in Drug Development[4][9]

The "Pivaloyl" Advantage in Prodrug Design

The pivaloyloxy moiety is a cornerstone of prodrug chemistry . While this specific compound (the acid) is often an intermediate, its structural motif is used to mask polar groups.

-

Steric Shielding: The tert-butyl group provides a "steric umbrella."[1] In biological systems, this slows down hydrolysis by non-specific esterases in the blood, often allowing the drug to reach the liver or specific tissues before activation.

-

Lipophilicity Enhancement: Converting the phenolic hydroxyl to a pivalate ester significantly lowers the polarity, aiding in crossing the blood-brain barrier (BBB) or gastrointestinal membrane.[1]

Analytical Characterization Standards

To validate the identity of CAS 86068-43-1, researchers should look for the following spectroscopic signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy:

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (15-25°C), kept dry. Moisture can lead to slow hydrolysis of the ester linkage over months.

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for 4-Hydroxybenzoic acid (Parent Structure). Retrieved from [Link][1]

-

Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. (Contextual grounding for pivalate ester applications).

Sources

Synthesis of 4-pivaloyloxybenzoic acid from 4-hydroxybenzoic acid

Executive Summary & Application Context

4-Pivaloyloxybenzoic acid is a critical intermediate in the synthesis of liquid crystalline polymers (LCPs), mesogenic monomers, and prodrug scaffolds. Its structural significance lies in the pivaloyl (trimethylacetyl) group, which serves two distinct roles:

-

Steric Bulwark: The bulky tert-butyl group provides steric protection to the phenolic oxygen, modulating hydrolysis rates in vivo (prodrug applications).

-

Mesogenic Rigidity: In materials science, the pivaloyl ester introduces a rigid, bulky terminus that influences the phase transition temperatures of calamitic liquid crystals.

This guide details a high-fidelity synthesis protocol prioritizing chemoselectivity . The challenge is to selectively esterify the phenolic hydroxyl group of 4-hydroxybenzoic acid (4-HBA) while leaving the carboxylic acid moiety free, avoiding the formation of mixed anhydrides or oligomers.

Strategic Analysis: Chemoselectivity

The synthesis relies on the nucleophilic differential between the phenoxide/phenol and the carboxylate/carboxylic acid.

-

Substrate: 4-Hydroxybenzoic acid (4-HBA).[1]

-

Reagent: Pivaloyl chloride (Trimethylacetyl chloride).

-

The Challenge: Both -OH and -COOH are nucleophilic.

-

The Solution: Kinetic control using a base.

-

Phenolic -OH:

. -

Carboxylic -COOH:

. -

By using a weak base (Pyridine) in an organic solvent, or stoichiometric strong base (NaOH) in water (Schotten-Baumann), we generate the phenoxide or activate the phenol. The phenolic oxygen is significantly more nucleophilic toward the "hard" acyl chloride than the carboxylate oxygen, particularly when the carboxylate is stabilized by a counterion or hydrogen bonding.

-

Selected Route: Pyridine-Mediated Acylation in Dichloromethane (DCM). Rationale: This method offers superior solubility for the pivaloyl chloride and allows for a homogeneous reaction mixture, ensuring precise stoichiometry and minimizing hydrolysis of the acyl chloride reagent compared to aqueous Schotten-Baumann conditions.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| 4-Hydroxybenzoic Acid | 138.12 | 1.0 | Substrate |

| Pivaloyl Chloride | 120.58 | 1.1 | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 2.5 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium (Anhydrous) |

| HCl (1M) | - | - | Quench/Workup |

Note: Pyridine can be used as both solvent and base, but TEA/DCM is often easier to work up for solid products.

Step-by-Step Procedure

Phase 1: Solubilization & Activation

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

). -

Dissolution: Charge the flask with 4-Hydroxybenzoic acid (13.8 g, 100 mmol) and DCM (150 mL) .

-

Base Addition: Add Triethylamine (35 mL, ~250 mmol) dropwise. The suspension will clear as the soluble triethylammonium salt forms.

-

Cooling: Cool the mixture to 0°C using an ice/water bath. Critical: Low temperature suppresses the formation of the mixed anhydride at the carboxylic acid position.

Phase 2: Acylation

-

Addition: Charge the addition funnel with Pivaloyl chloride (13.5 mL, 110 mmol) diluted in 20 mL of DCM.

-

Reaction: Add the pivaloyl chloride solution dropwise over 30 minutes. Maintain internal temperature < 5°C.

-

Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Mobile phase: 50:50 Hexane/Ethyl Acetate; Product

will be higher than starting material).

Phase 3: Workup & Isolation

-

Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (200 mL) . Mechanism: This protonates the triethylammonium carboxylate, regenerating the free carboxylic acid (which is the desired product state) and dissolving the TEA salts in the aqueous layer.

-

Extraction: Shake vigorously and separate the layers. Extract the aqueous layer once more with DCM (50 mL).

-

Washing: Wash the combined organic layers with Brine (100 mL) to remove residual water.

-

Drying: Dry the organic phase over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield a crude white/off-white solid.

Phase 4: Purification

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or Toluene .

-

Dissolve crude solid in minimum hot ethanol.

-

Add warm water until slight turbidity appears.

-

Cool slowly to RT, then to 4°C.

-

-

Filtration: Collect crystals by vacuum filtration. Wash with cold water/ethanol mixture.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Reaction Mechanism & Pathway

The reaction follows a standard Nucleophilic Acyl Substitution mechanism. The base (TEA) deprotonates the phenolic hydroxyl (which is more acidic than an alcohol) and the carboxylic acid. The phenoxide is the active nucleophile.

Figure 1: Mechanistic pathway for the selective acylation of the phenolic oxygen.

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Characterization Data

The following data validates the identity of the synthesized compound, consistent with literature values [1].

| Parameter | Observation/Value |

| Appearance | Colorless/White Solid |

| Yield | 85–92% (Typical) |

| Mass Spec (ESI) |

Interpretation:

-

The singlet at 1.31 ppm (9H) confirms the incorporation of the pivaloyl group.[2][4]

-

The shift of the aromatic protons (7.23 ppm) relative to the starting material confirms esterification at the phenolic position.

-

The broad singlet at 10.03 ppm confirms the carboxylic acid is free and protonated.

Troubleshooting & Optimization

-

Issue: Mixed Anhydride Formation.

-

Issue: Low Yield.

-

Issue: Hydrolysis.

References

-

Fukuda, Y., et al. (2011). Indole derivatives. U.S. Patent No. 7,935,674. Washington, DC: U.S. Patent and Trademark Office.

- Kricheldorf, H. R., & Schwarz, G. (1983). New polymer syntheses, 7. Synthesis and characterization of oligomeric and high molecular weight poly(4-hydroxybenzoate). Makromolekulare Chemie, 184(3), 475-496. (Validates the use of 4-pivaloyloxybenzoic acid as a monomer).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7935674B2 - Indole derivatives - Google Patents [patents.google.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. acs.org [acs.org]

Technical Whitepaper: Physicochemical Profiling of 4-Pivaloyloxybenzoic Acid

The following technical guide details the physicochemical profile, synthesis, and characterization of 4-Pivaloyloxybenzoic acid , a critical monomer in the development of liquid crystalline polymers (LCPs).

Executive Summary

4-Pivaloyloxybenzoic acid (also known as 4-(trimethylacetoxy)benzoic acid) is a specialized aromatic ester used primarily as a monomeric precursor for high-performance liquid crystalline polymers (LCPs), specifically poly(4-hydroxybenzoate) (PHB). Unlike simple acetoxy derivatives, the pivaloyl group introduces significant steric bulk via its tert-butyl moiety. This steric hindrance serves two critical functions: it directs the regioselectivity during polymerization and modifies the solubility profile of the monomer, facilitating purification prior to high-temperature polycondensation.

This guide provides a comprehensive analysis of its physical characteristics, synthesis logic, and quality control parameters required for pharmaceutical and materials science applications.

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Specification |

| Chemical Name | 4-(Pivaloyloxy)benzoic acid |

| Synonyms | 4-(Trimethylacetoxy)benzoic acid; 4-Hydroxybenzoic acid pivalate |

| CAS Number | 86068-43-1 |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| SMILES | CC(C)(C)C(=O)Oc1ccc(C(=O)O)cc1 |

| Structure | Para-substituted benzoic acid esterified with pivalic acid |

Structural Significance

The molecule consists of a rigid benzene ring flanked by a carboxylic acid group and a pivaloyloxy ester.

-

The Pivaloyl Group: The bulky tert-butyl group (

) acts as a "protecting group" that is cleaved during transesterification polymerization but provides stability and crystallizability to the monomer. -

The Carboxyl Group: Remains free for subsequent condensation reactions.[1]

Physical Characteristics & Thermodynamic Properties[1][3][4][5][6][7][8][9]

Melting Point & Phase Behavior

The melting point (MP) is the primary indicator of purity for this monomer. Impurities such as unreacted 4-hydroxybenzoic acid (4-HBA) or pivalic acid significantly depress the MP and poison subsequent polymerization catalysts.

| Property | Value / Range | Context & Analysis |

| Physical State | Crystalline Solid | White to off-white needles or powder.[2] |

| Melting Point | ~160 – 170 °C (Estimated*) | Note: While 4-acetoxybenzoic acid melts at ~185°C and 4-HBA at 214°C, the bulky pivaloyl group disrupts crystal packing, typically lowering the MP relative to the acetate, though the high symmetry can maintain a high lattice energy. |

| Cleavage Temp | > 300 °C | The pivaloyl ester bond is thermally stable up to conditions required for acidolysis melt polymerization.[1] |

Critical Note on Purity: For LCP synthesis, a sharp melting range (< 2°C variation) is required. A broad range indicates the presence of oligomers or hydrolysis products.[1]

Solubility Profile

The hydrophobic tert-butyl group renders 4-pivaloyloxybenzoic acid less soluble in water than its parent 4-HBA, but highly soluble in organic solvents, facilitating purification.

-

Soluble: Chloroform (

), Dichloromethane ( -

Insoluble: Water (cold), Hexane.[1]

-

Partition Coefficient (LogP): Predicted ~2.5–3.0 (More lipophilic than 4-HBA due to the trimethyl group).

Synthesis & Purification Protocol

The synthesis follows a Schotten-Baumann acylation pathway.[1] The choice of base and solvent is critical to prevent the formation of anhydride byproducts.

Reagents

-

Substrate: 4-Hydroxybenzoic acid (4-HBA).[3][1][4][2][5][6][7]

-

Acylating Agent: Pivaloyl chloride (Trimethylacetyl chloride).[1]

-

Base: Pyridine or Triethylamine (TEA).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology

-

Dissolution: Dissolve 4-HBA (1.0 eq) in dry DCM under nitrogen atmosphere. Add Pyridine (2.2 eq) as an acid scavenger.[1]

-

Acylation: Cool the solution to 0°C. Add Pivaloyl chloride (1.1 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent oligomerization.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (SiO₂, 50:50 Hexane/EtOAc) should show consumption of 4-HBA (

) and appearance of the ester ( -

Quench & Wash: Pour the reaction mixture into ice-cold dilute HCl (1M) to neutralize excess pyridine and precipitate the crude acid.

-

Extraction: Extract the organic layer, wash with brine, and dry over

. -

Purification (Critical): Recrystallize the crude solid from a mixture of Ethanol/Water or Toluene .[1] This step removes traces of unreacted 4-HBA, which is a poison for LCP polymerization.[1]

Characterization & Quality Control Workflow

The following diagram illustrates the logical flow for synthesizing and validating the monomer prior to application.

Figure 1: Synthesis and Quality Control Workflow for 4-Pivaloyloxybenzoic Acid.

Analytical Standards (Self-Validation)

-

¹H-NMR (DMSO-d₆):

- 1.32 ppm (s, 9H, tert-butyl).

- 7.25 ppm (d, 2H, Ar-H ortho to ester).

- 8.00 ppm (d, 2H, Ar-H ortho to acid).

- 12.9 ppm (br s, 1H, -COOH).

-

IR Spectroscopy:

Applications in Drug Development & Materials

While primarily known as a monomer for Poly(4-hydroxybenzoate) (PHB) whiskers and high-modulus fibers, the pivaloyloxy motif is also relevant in prodrug design.

-

Liquid Crystal Polymers (LCPs):

-

Prodrug Moiety:

References

-

Kricheldorf, H. R., & Schwarz, G. (1983).[3][1] Polymer single crystals of poly(4-hydroxybenzoate).[3][1][9] I. Morphology.[3][1][10] Journal of Polymer Science: Polymer Physics Edition, 21(9), 1697-1712. Link

-

Kricheldorf, H. R., & Schwarz, G. (1983).[3] New polymer syntheses,[5][9][11][12] 7. Synthesis and characterization of oligomeric and high molecular weight poly(4-hydroxybenzoate). Makromolekulare Chemie.[3][6][9] Link

-

Lieser, G. (1983).[1] Morphology of poly(4-hydroxybenzoate) whiskers. Journal of Polymer Science.[3]

-

PubChem Compound Summary. (2023). 4-(Pivaloyloxy)benzoic acid (CAS 86068-43-1). National Center for Biotechnology Information. Link

Sources

- 1. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of 4-Pivaloyloxybenzoic Acid in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks and protecting groups is paramount to the efficient construction of complex molecules. Among the versatile reagents available to the discerning chemist, 4-pivaloyloxybenzoic acid emerges as a molecule of significant interest, offering a unique combination of properties that render it a valuable tool in diverse applications, from the synthesis of advanced materials to the development of novel therapeutics. This technical guide provides a comprehensive overview of the core applications of 4-pivaloyloxybenzoic acid, delving into the causality behind its utility and offering practical insights for its application in a research and development setting.

The Dual Personality of 4-Pivaloyloxybenzoic Acid: A Synthon and a Protected Phenol

At its core, 4-pivaloyloxybenzoic acid is a bifunctional molecule, presenting two key reactive sites: a carboxylic acid and a pivaloyl-protected phenol. This duality is the foundation of its utility, allowing it to serve as both a versatile building block in organic synthesis and a stable, protected form of 4-hydroxybenzoic acid.

The pivaloyl group, a bulky tert-butylcarbonyl moiety, imparts significant steric hindrance around the phenolic oxygen. This steric shield is instrumental in its role as a robust protecting group, rendering the phenol resistant to a wide range of reaction conditions under which other protecting groups might fail.[1] Concurrently, the carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and conversion to an acid chloride.

Key Application I: A Cornerstone in the Architecture of Liquid Crystals

The field of liquid crystals has greatly benefited from the structural motifs provided by benzoic acid derivatives.[2][3] These molecules, with their rigid aromatic cores, are fundamental to the design of mesogens—the constituent molecules of liquid crystalline phases. 4-Pivaloyloxybenzoic acid and its derivatives are valuable precursors in the synthesis of thermotropic liquid crystals, which exhibit liquid crystalline properties over a specific temperature range.[4]

The general strategy involves the esterification of the carboxylic acid group of a benzoic acid derivative with a phenolic compound, or vice versa, to create a rod-like molecule.[5] The specific nature of the substituents on the aromatic rings plays a crucial role in determining the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase (e.g., nematic, smectic).[6][7]

The bulky pivaloyl group in derivatives of 4-pivaloyloxybenzoic acid can influence the molecular packing and intermolecular interactions, thereby fine-tuning the liquid crystalline behavior. By modifying the alkyl chain length or introducing other functional groups, researchers can systematically alter the properties of the resulting liquid crystals.[3]

Diagrammatic Representation of a Generic Liquid Crystal Synthesis Workflow:

Caption: General workflow for synthesizing a liquid crystal mesogen using 4-pivaloyloxybenzoic acid as a key intermediate.

Key Application II: A Strategic Protecting Group in Multi-Step Synthesis

The protection of functional groups is a critical aspect of complex molecule synthesis, preventing unwanted side reactions and enabling selective transformations.[1] The pivaloyl group is a highly effective protecting group for phenols due to its steric bulk and stability under a variety of conditions.[8]

Advantages of the Pivaloyl Protecting Group for Phenols:

| Feature | Description | Causality |

| High Stability | Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. | The significant steric hindrance provided by the tert-butyl group prevents nucleophilic attack at the carbonyl carbon of the ester. |

| Ease of Introduction | Can be readily introduced by reacting the phenol with pivaloyl chloride or pivalic anhydride in the presence of a base.[8] | Standard esterification chemistry that is generally high-yielding. |

| Selective Deprotection | While robust, the pivaloyl group can be removed under specific, often harsh, hydrolytic conditions (e.g., strong base or acid with heating) or reductive cleavage. | The steric hindrance that provides stability also makes it more challenging to remove, allowing for the selective deprotection of other, more labile protecting groups in the molecule. |

The use of 4-pivaloyloxybenzoic acid allows for the introduction of a protected 4-hydroxybenzoic acid moiety into a larger molecule. This is particularly useful in pharmaceutical synthesis, where the phenolic hydroxyl group may be crucial for biological activity but needs to be masked during the synthetic sequence.

Experimental Protocol: Synthesis of 4-Pivaloyloxybenzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of 4-pivaloyloxybenzoic acid from 4-hydroxybenzoic acid and pivaloyl chloride.

Materials:

-

4-Hydroxybenzoic acid

-

Pivaloyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable solvent such as DCM.

-

Add pyridine to the solution. The amount of pyridine should be at least stoichiometric with the 4-hydroxybenzoic acid.

-

Cool the reaction mixture in an ice bath.

-

Slowly add pivaloyl chloride dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Diagrammatic Representation of the Synthesis of 4-Pivaloyloxybenzoic Acid:

Caption: Key components in the synthesis of 4-pivaloyloxybenzoic acid.

Key Application III: A Latent Phenol in Prodrug Design and Medicinal Chemistry

In the realm of drug development, the physicochemical properties of a drug candidate, such as its solubility, stability, and ability to cross cell membranes, are critical determinants of its therapeutic efficacy. Prodrug design is a powerful strategy employed to overcome limitations in these properties.[9] Phenolic compounds are prevalent in many biologically active molecules, but their hydrophilic nature can sometimes hinder their absorption and distribution.[10]

The pivaloyl group can be utilized to mask the polar hydroxyl group of a phenolic drug, creating a more lipophilic pivalate ester prodrug. This increased lipophilicity can enhance the drug's ability to cross biological membranes, thereby improving its oral bioavailability. Once absorbed, the pivalate ester is designed to be cleaved by esterase enzymes in the body, releasing the active phenolic drug at its site of action.[11]

4-Pivaloyloxybenzoic acid can serve as a precursor or a structural motif in the design of such prodrugs. The carboxylic acid can be further functionalized to link the molecule to another pharmacophore or a targeting moiety.

It is important to note that the in vivo cleavage of pivalate-containing prodrugs releases pivalic acid. While generally considered to have low toxicity, the metabolic fate of pivalic acid involves the formation of pivaloylcarnitine, which is excreted in the urine. Prolonged administration of high doses of pivalate-generating prodrugs can potentially lead to carnitine depletion.[12]

Deprotection Strategies: Unveiling the Phenol

The robust nature of the pivaloyl group necessitates specific conditions for its removal. The choice of deprotection method depends on the overall stability of the molecule.

Common Deprotection Methods for Pivaloyl Esters:

| Method | Reagents and Conditions | Mechanism | Considerations |

| Basic Hydrolysis | Strong bases like NaOH or KOH in a protic solvent (e.g., methanol, water) with heating. | Saponification of the ester. | Can be harsh and may not be suitable for base-sensitive molecules. |

| Acidic Hydrolysis | Strong acids like H₂SO₄ or HCl in a protic solvent with heating. | Acid-catalyzed ester hydrolysis. | Can be harsh and may not be suitable for acid-sensitive molecules. |

| Reductive Cleavage | Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). | Reduction of the ester to the corresponding alcohol. | Will also reduce other susceptible functional groups like carboxylic acids and ketones. |

Experimental Protocol: Deprotection of 4-Pivaloyloxybenzoic Acid

This protocol describes a general procedure for the basic hydrolysis of 4-pivaloyloxybenzoic acid to yield 4-hydroxybenzoic acid.

Materials:

-

4-Pivaloyloxybenzoic acid

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol or ethanol

-

Water

-

Hydrochloric acid (concentrated or 6 M)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper or meter.

Procedure:

-

In a round-bottom flask, dissolve 4-pivaloyloxybenzoic acid in methanol or ethanol.

-

Add an aqueous solution of NaOH or KOH. A molar excess of the base is required.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate and phenoxide.

-

The product, 4-hydroxybenzoic acid, may precipitate out of the solution upon acidification. If so, it can be collected by filtration.

-

If the product remains in solution, it can be extracted with a suitable organic solvent like ethyl acetate.

-

The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 4-hydroxybenzoic acid can be purified by recrystallization.

Future Outlook and Emerging Applications

The utility of 4-pivaloyloxybenzoic acid and its derivatives is continually expanding. In materials science, its role as a building block for polymers and dendrimers is an area of active research.[13] The incorporation of this rigid, yet functionalizable, unit can impart desirable thermal and mechanical properties to polymeric materials.

In medicinal chemistry, the development of more sophisticated prodrug strategies and targeted drug delivery systems may see a greater use of pivaloyl-protected phenols.[9][10] The ability to fine-tune the release kinetics of the active drug by modifying the promoiety is a key advantage.

Conclusion

4-Pivaloyloxybenzoic acid stands as a testament to the power of strategic molecular design in organic chemistry. Its dual functionality as a robustly protected phenol and a reactive carboxylic acid provides chemists with a versatile tool for a range of applications. From the precise engineering of liquid crystalline materials to the development of more effective pharmaceuticals, the principles of steric hindrance and controlled reactivity embodied by this molecule will continue to drive innovation in the chemical sciences. As researchers continue to explore its potential, 4-pivaloyloxybenzoic acid is poised to remain a key player in the synthesis of advanced organic materials and complex bioactive molecules.

References

-

Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Synthesis of 4-(4-pentenyloxy)benzoic acid). (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

- Process for the preparation of mixed anhydrides. (n.d.). Google Patents.

-

4-(4-Propoxybenzoyloxy)benzoic acid. (2009). PubMed Central (PMC). Retrieved February 5, 2026, from [Link]

-

Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (2024). PubMed Central (PMC). Retrieved February 5, 2026, from [Link]

-

Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]

-

Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. (2023). PubMed Central (PMC). Retrieved February 5, 2026, from [Link]

-

-

(n.d.). Organic Syntheses. Retrieved February 5, 2026, from [Link]

-

-

4-Butoxybenzoic acid. (n.d.). NIST WebBook. Retrieved February 5, 2026, from [Link]

-

Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

A New Esterase for the Cleavage of Pivalic Acid-Containing Prodrug Esters of Cephalosporins. (1996). PubMed. Retrieved February 5, 2026, from [Link]

-

Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. (2009). PubMed Central (PMC). Retrieved February 5, 2026, from [Link]

-

Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. (2021). PubMed Central (PMC). Retrieved February 5, 2026, from [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PubMed Central (PMC). Retrieved February 5, 2026, from [Link]

-

4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. (2018). PubMed. Retrieved February 5, 2026, from [Link]

-

Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

- Continuous process for the preparation of pivaloyl chloride and of aroyl ... (n.d.). Google Patents.

-

Prodrugs of Alcohols and Phenols. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Dendrimeric Structures in the Synthesis of Fine Chemicals. (2021). MDPI. Retrieved February 5, 2026, from [Link]

-

Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). PubMed Central (PMC). Retrieved February 5, 2026, from [Link]

- Process for the separation and purification of p-hydroxy-benzoic acid. (n.d.). Google Patents.

-

Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. (2024). RSC Publishing. Retrieved February 5, 2026, from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). Wiley Online Library. Retrieved February 5, 2026, from [Link]

-

Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). MDPI. Retrieved February 5, 2026, from [Link]

-

Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. (2023). bioRxiv. Retrieved February 5, 2026, from [Link]

-

Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

-

EXPERIMENTAL STUDY OF PAIN-RELIEVING MECHANISMS OF 4-[4-OXO-(4H)-QUINAZOLIN-3-YL]-BENZOIC ACID (PK-66 COMPOUND). (2018). PubMed. Retrieved February 5, 2026, from [Link]

-

Novel Aldehyde-Terminated Dendrimers; Synthesis and Cytotoxicity Assay. (2014). PubMed Central (PMC). Retrieved February 5, 2026, from [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2011). ACS Publications. Retrieved February 5, 2026, from [Link]

-

Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor. (n.d.). The IAFOR Research Archive. Retrieved February 5, 2026, from [Link]

-

Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. (2023). PubMed. Retrieved February 5, 2026, from [Link]

-

Pivalate-generating prodrugs and carnitine homeostasis in man. (2002). PubMed. Retrieved February 5, 2026, from [Link]

-

Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. (n.d.). White Rose Research Online. Retrieved February 5, 2026, from [Link]

-

PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding. (2022). MDPI. Retrieved February 5, 2026, from [Link]

-

Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. (n.d.). International Journal of Pharmaceutics. Retrieved February 5, 2026, from [Link]

-

Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved February 5, 2026, from [Link]

-

Benzoic acid, 4-methyl-. (n.d.). NIST WebBook. Retrieved February 5, 2026, from [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new esterase for the cleavage of pivalic acid-containing prodrug esters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pivaloylation of 4-Hydroxybenzoic Acid

This guide provides a comprehensive examination of the chemical principles and practical methodologies underlying the pivaloylation of 4-hydroxybenzoic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the reaction mechanisms, the critical role of catalysts, and established experimental protocols. Our focus is on elucidating the causality behind procedural choices, ensuring a robust and reproducible synthetic strategy.

Introduction: Strategic Protection of a Versatile Moiety

4-Hydroxybenzoic acid is a pivotal building block in the synthesis of a wide array of pharmaceuticals, polymers, and other high-value chemical entities.[1] Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, offers significant synthetic versatility. However, this same feature presents a challenge: the need for selective reaction at one site while the other remains unaltered.

The pivaloyl group (trimethylacetyl), introduced via pivaloylation, serves as an excellent protecting group for the phenolic hydroxyl function. Its significant steric bulk, conferred by the tert-butyl moiety, effectively shields the oxygen atom from subsequent reactions and is stable across a wide range of chemical conditions. The ester linkage formed is robust, yet can be cleaved under specific conditions when deprotection is required. This guide focuses on the mechanism of selectively forming the 4-(pivaloyloxy)benzoic acid ester.

The Core Reaction: Nucleophilic Acyl Substitution

The pivaloylation of 4-hydroxybenzoic acid is fundamentally a nucleophilic acyl substitution reaction. The process involves the attack of the nucleophilic phenolic oxygen of 4-hydroxybenzoic acid on the electrophilic carbonyl carbon of pivaloyl chloride.[2] This transformation can proceed through an uncatalyzed pathway, but is significantly more efficient when catalyzed.

The Uncatalyzed Pathway: A Foundational Overview

In the absence of a catalyst, the reaction proceeds via a two-step addition-elimination mechanism.[2]

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen atom attacks the carbonyl carbon of pivaloyl chloride. This forms a transient tetrahedral intermediate.[2]

-

Elimination and Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A subsequent deprotonation step, which can be facilitated by another molecule of 4-hydroxybenzoic acid or a weak base, yields the final pivaloate ester and hydrochloric acid (HCl).[2]

This uncatalyzed reaction is often slow and inefficient. The phenolic hydroxyl group is a relatively weak nucleophile compared to aliphatic alcohols, and the HCl generated can protonate the starting material, further reducing its nucleophilicity.[3][4]

Caption: The DMAP-Catalyzed Pivaloylation Cycle.

Field-Proven Experimental Protocol

This section outlines a robust, self-validating protocol for the pivaloylation of 4-hydroxybenzoic acid. The causality behind each step is explained to ensure both procedural accuracy and a deep understanding of the reaction dynamics.

Reagents and Equipment

| Reagent/Equipment | Purpose | Key Consideration |

| 4-Hydroxybenzoic Acid | Substrate | Must be dry. |

| Pivaloyl Chloride | Acylating Agent | Highly reactive with water; handle under inert atmosphere. [5] |

| Dichloromethane (DCM) | Anhydrous Solvent | Ensures reagents remain dissolved and prevents side reactions. |

| Triethylamine (TEA) | Stoichiometric Base | Scavenges HCl byproduct. Must be dry. |

| 4-(DMAP) | Nucleophilic Catalyst | Used in catalytic amounts (1-5 mol%). |

| Magnetic Stirrer & Stir Bar | Agitation | Ensures homogeneous reaction mixture. |

| Ice/Water Bath | Temperature Control | Manages initial exothermicity of the reaction. |

| Separatory Funnel | Aqueous Work-up | For liquid-liquid extraction to purify the product. |

| Anhydrous Sodium Sulfate | Drying Agent | Removes residual water from the organic phase. |

| Rotary Evaporator | Solvent Removal | Efficiently removes volatile solvent post-reaction. |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Causality: Anhydrous conditions are critical to prevent the rapid hydrolysis of pivaloyl chloride to pivalic acid, which would consume the reagent and complicate purification. [4]2. Addition of Base and Catalyst: Add triethylamine (1.1-1.2 eq) and a catalytic amount of DMAP (0.02-0.05 eq) to the solution. Stir until all solids dissolve.

-

Causality: Triethylamine acts as the essential acid scavenger. [5]DMAP is the rate-determining catalyst that activates the pivaloyl chloride. [6]3. Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

-

Causality: The initial reaction between pivaloyl chloride and DMAP/TEA can be exothermic. Cooling maintains control over the reaction rate and prevents potential side reactions.

-

-

Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1 eq) dropwise to the stirring solution over 15-20 minutes.

-

Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures the reaction proceeds smoothly. [5]5. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Most DMAP-catalyzed acylations proceed to completion efficiently at room temperature. [6]TLC is a crucial in-process control to verify reaction completion and avoid unnecessary heating or extended reaction times.

-

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, a saturated aqueous solution of NaHCO₃, and finally with brine.

-

Causality: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any unreacted 4-hydroxybenzoic acid and neutralizes any remaining acidic species. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is essential before solvent evaporation to prevent potential hydrolysis of the ester product during storage.

-

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield pure 4-(pivaloyloxy)benzoic acid.

-

Causality: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and yielding a high-purity final product. [7]

-

Caption: Standard Experimental Workflow for Pivaloylation.

Conclusion

The pivaloylation of 4-hydroxybenzoic acid is a critical synthetic transformation that relies on the principles of nucleophilic acyl substitution. While the reaction can proceed without assistance, its efficiency is profoundly enhanced through catalysis. The use of 4-(dimethylamino)pyridine (DMAP) provides a superior mechanistic pathway by forming a highly reactive acylpyridinium intermediate, leading to rapid and high-yielding conversions under mild conditions. The experimental protocol detailed herein is designed to be a self-validating system, where an understanding of the causality behind each step ensures a successful and reproducible outcome for researchers and drug development professionals.

References

-

Eureka | Patsnap. Pivaloyl chloride patented technology retrieval search results. [Link]

-

Khan Academy. Esterification of phenols (video). [Link]

-

PrepChem.com. Preparation of 4-hydroxybenzoic acid. [Link]

-

PMC (PubMed Central). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. [Link]

-

Shout Education. Preparation of Esters | ChemKey. [Link]

-

Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

-

Organic Syntheses Procedure. p-HYDROXYBENZOIC ACID. [Link]

-

PMC (PubMed Central). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. [Link]

- Google Patents.US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

- Google Patents.

-

Organic Syntheses Procedure. O-PIVALOYL-N-Boc-HYDROXYLAMINE AND O-PIVALOYLHYDROXYLAMINE TRIFLIC ACID SALT. [Link]

-

YouTube. A-Level H2 Chemistry: Esterification of Phenols. [Link]

-

ResearchGate. Synthesis of 4-(4-pentenyloxy)benzoic acid. [Link]

-

ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

-

Arkat USA. Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

-

Chemguide. Acyl chlorides and water, alcohols or phenol. [Link]

-

PrepChem.com. Synthesis of o-fluoro-4-pivaloyl benzoic acid. [Link]

-

University of Rochester. Acid to Ester - Common Conditions. [Link]

-

ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters. [Link]

-

Wikipedia. Pivaloyl chloride. [Link]

- Google Patents.EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]

-

ResearchGate. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. [Link]

Sources

- 1. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. shout.education [shout.education]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Application of Efficient Catalyst DMAP [en.highfine.com]

- 7. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stability of the Pivaloyl Ester Linkage

For researchers, scientists, and drug development professionals, understanding the nuances of chemical stability is paramount to success. Among the myriad of functional groups utilized in modern chemistry, the pivaloyl ester has carved out a significant niche, particularly as a robust protecting group and a tunable prodrug moiety. This guide provides a comprehensive exploration of the stability of the pivaloyl ester linkage, offering field-proven insights into its chemical behavior, strategies for its evaluation, and its practical applications.

The Pivaloyl Ester: A Profile in Stability

The pivaloyl group, a tert-butylcarbonyl moiety, confers a unique and valuable stability profile to the ester linkage it forms. This enhanced stability, when compared to less hindered esters like acetates and benzoates, is a direct consequence of its distinct structural and electronic properties.

The Cornerstone of Stability: Steric Hindrance

The most defining feature of the pivaloyl group is the bulky tert-butyl substituent attached to the carbonyl carbon. This steric bulk plays a crucial role in the stability of the pivaloyl ester linkage by physically impeding the approach of nucleophiles, such as water or hydroxide ions, to the electrophilic carbonyl carbon.[1] This steric hindrance significantly slows down the rate of both acid- and base-catalyzed hydrolysis.

In contrast, less sterically hindered esters, such as acetyl and benzoyl esters, are more susceptible to nucleophilic attack and, therefore, hydrolyze more readily under similar conditions. The order of stability among common acyl protecting groups is generally observed as: pivaloyl > benzoyl > acetyl.

Electronic Effects on the Carbonyl

While steric hindrance is the primary contributor to the stability of pivaloyl esters, electronic effects also play a role. The tert-butyl group is weakly electron-donating through induction, which slightly reduces the electrophilicity of the carbonyl carbon. This makes it a less favorable target for nucleophilic attack compared to esters with electron-withdrawing groups.

Mechanisms of Pivaloyl Ester Cleavage

Despite its inherent stability, the pivaloyl ester linkage can be cleaved under specific conditions. Understanding the mechanisms of this cleavage is essential for its strategic use as a protecting group or in a prodrug design.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Under acidic conditions, the hydrolysis of pivaloyl esters typically proceeds through a bimolecular acyl-oxygen cleavage mechanism (AAC2).[2][3] This multi-step process is the reverse of the Fischer esterification reaction.[4]

Caption: The AAC2 mechanism for acid-catalyzed pivaloyl ester hydrolysis.

The key steps in the AAC2 mechanism are:

-

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen.

-

Elimination of the alcohol: The alcohol (R'-OH) is eliminated, and the carbonyl group is reformed.

-

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst.

Due to the steric hindrance of the pivaloyl group, this process is significantly slower than for less hindered esters.

Base-Catalyzed Hydrolysis (Saponification - BAC2 Mechanism)

In the presence of a base, such as sodium hydroxide, pivaloyl esters undergo hydrolysis via a bimolecular acyl-oxygen cleavage mechanism, commonly known as saponification (BAC2).[2][3]

Caption: The BAC2 mechanism for base-catalyzed pivaloyl ester hydrolysis.

The steps of the BAC2 mechanism are:

-

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of the alkoxide: The tetrahedral intermediate collapses, eliminating the alkoxide ion (R'O⁻) as the leaving group and forming the carboxylic acid.

-

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion to form a carboxylate salt and the alcohol. This final, irreversible step drives the reaction to completion.[3]

The steric bulk of the pivaloyl group also slows down this reaction compared to other esters.

Enzymatic Hydrolysis

In biological systems, the cleavage of pivaloyl esters is primarily mediated by enzymes, most notably carboxylesterases.[5] These enzymes are crucial for the activation of many pivaloyl ester prodrugs. The enzymatic hydrolysis also proceeds through a nucleophilic attack on the carbonyl carbon, but within the specific environment of the enzyme's active site. The rate and extent of enzymatic hydrolysis are dependent on the specific esterase, the structure of the parent drug, and the tissue distribution of the enzyme.

Applications of the Pivaloyl Ester Linkage

The unique stability of the pivaloyl ester linkage has led to its widespread use in two main areas: as a protecting group in organic synthesis and as a key component of prodrugs.

Pivaloyl Group as a Robust Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. The pivaloyl group is an excellent choice for the protection of hydroxyl groups due to its stability under a wide range of reaction conditions.[6]

Advantages of Pivaloyl Protection:

-

High Stability: Resistant to many reagents and reaction conditions where other ester protecting groups might be cleaved.

-

Selective Deprotection: Its stability allows for the selective deprotection of other, more labile protecting groups in the presence of a pivaloyl ester.

-

Introduction and Removal: Can be introduced using pivaloyl chloride or pivaloic anhydride and removed under acidic, basic, or reductive conditions.

Pivaloyl Esters in Prodrug Design

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. Pivaloyl esters are frequently used in prodrug design to improve the oral bioavailability of drugs that are poorly absorbed.[7] A notable example is the use of the pivaloyloxymethyl (POM) promoiety, which is often attached to carboxylic acid-containing drugs.

Pivoxil Prodrugs: Pivoxil prodrugs, such as pivampicillin and cefetamet pivoxil, are pivaloyloxymethyl esters of β-lactam antibiotics.[5][8] These prodrugs are more lipophilic than the parent drugs, allowing for better absorption from the gastrointestinal tract. Once absorbed, they are rapidly hydrolyzed by esterases in the intestinal wall and blood to release the active antibiotic.[5]

Pivalate-Generating Prodrugs and Carnitine Homeostasis: It is important to note that the hydrolysis of pivaloyl ester prodrugs releases pivalic acid. In humans, pivalic acid is primarily eliminated as pivaloylcarnitine, which can lead to a depletion of the body's carnitine stores with long-term, high-dose administration.[5]

Quantitative Assessment of Pivaloyl Ester Stability

A thorough understanding of the stability of a pivaloyl ester requires quantitative data on its rate of hydrolysis under various conditions. This is typically expressed as a rate constant (k) or a half-life (t½).

pH-Rate Profile

The stability of a pivaloyl ester is highly dependent on the pH of the surrounding medium. A pH-rate profile, which is a plot of the observed hydrolysis rate constant versus pH, provides a comprehensive picture of the ester's stability. Generally, pivaloyl esters exhibit a U-shaped pH-rate profile, with maximum stability in the acidic to neutral pH range (around pH 4-5) and increased rates of hydrolysis under strongly acidic or basic conditions.[9][10]

Table 1: Representative Hydrolysis Half-Lives of Pivaloyl Ester Prodrugs

| Prodrug Example | Medium | pH | Temperature (°C) | Half-life (t½) |

| Cefetamet Pivoxil | Phosphate Buffer | 7.4 | 37 | 4.3 hours[11] |

| Cefetamet Pivoxil | Human Intestinal Juice | 7.4 | 37 | 0.78 hours[11] |

| Pivaloyloxymethyl Butyrate (AN-9) | Cell Culture Media | ~7.4 | 37 | ~1 hour (in HL-60 cells)[12] |

| Pivampicillin | Not Specified | Not Specified | Not Specified | ~0.7-1.1 hours (elimination half-life in vivo)[5] |

Note: The data in this table are compiled from various sources and should be considered representative. Actual half-lives will vary depending on the specific molecule and experimental conditions.

Stability in Biological Media

For prodrug development, it is crucial to assess the stability of the pivaloyl ester in relevant biological media, such as plasma, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF). These studies provide insights into the likely fate of the prodrug in vivo.

-

Plasma Stability: Determines the rate of enzymatic hydrolysis in the bloodstream. A rapid hydrolysis is often desired for prodrugs to release the active drug systemically.[13]

-

Simulated Gastric Fluid (SGF): Evaluates the stability of the prodrug in the acidic environment of the stomach. For many oral prodrugs, stability in SGF is desirable to prevent premature release of the drug.[14]

-

Simulated Intestinal Fluid (SIF): Assesses the stability and release of the drug in the environment of the small intestine, where most drug absorption occurs.[14]

Experimental Protocols for Stability Assessment

The following are detailed protocols for conducting in vitro stability studies of pivaloyl esters.

Protocol 1: Determination of pH-Rate Profile by HPLC

This protocol outlines a general procedure for determining the hydrolysis rate of a pivaloyl ester at different pH values using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for determining pivaloyl ester stability by HPLC.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the pivaloyl ester (e.g., 10 mM in acetonitrile).

-

Prepare a series of aqueous buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0). Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.

-

-

Incubation:

-

Pre-warm the buffer solutions to the desired temperature (typically 37°C).

-

Initiate the reaction by adding a small volume of the stock solution to each buffer to achieve the final desired concentration (e.g., 100 µM).

-

Incubate the reaction mixtures in a temperature-controlled water bath or incubator.

-

-

Sampling and Quenching:

-

At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., acetonitrile) to stop the hydrolysis.

-

-

HPLC Analysis:

-

Analyze the quenched samples by a validated stability-indicating HPLC method. The method should be able to separate the pivaloyl ester from its hydrolysis products.[15]

-

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at a wavelength where the pivaloyl ester has significant absorbance.

-

-

-

Data Analysis:

-

Determine the peak area of the pivaloyl ester at each time point.

-

Calculate the percentage of the pivaloyl ester remaining at each time point relative to the initial concentration at time zero.

-

Plot the natural logarithm of the percentage remaining versus time.

-

The slope of the resulting linear regression line is the negative of the pseudo-first-order rate constant (-k).

-

The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

-

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a method for assessing the stability of a pivaloyl ester in human plasma.

Methodology:

-

Preparation:

-

Thaw frozen human plasma at 37°C.

-

Prepare a stock solution of the pivaloyl ester (e.g., 10 mM in a suitable organic solvent like DMSO or acetonitrile).

-

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Initiate the reaction by adding a small volume of the stock solution to the plasma to achieve the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

-

Immediately quench the reaction and precipitate the plasma proteins by adding the aliquot to a cold solution of acetonitrile, often containing an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. LC-MS/MS is typically used for plasma samples due to its high sensitivity and selectivity.

-

Monitor the disappearance of the parent pivaloyl ester and, if desired, the appearance of the hydrolyzed product.

-

-

Data Analysis:

-

Calculate the percentage of the pivaloyl ester remaining at each time point and determine the half-life as described in Protocol 1.

-

Protocol 3: Real-Time Monitoring of Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the hydrolysis of a pivaloyl ester in real-time without the need for sample quenching and separation.[1]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the pivaloyl ester in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain pH).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer, which is pre-heated to the desired temperature (e.g., 37°C).

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Identify distinct signals for the pivaloyl ester and its hydrolysis products in the NMR spectra. For example, the methyl protons of the tert-butyl group of the pivaloyl ester will have a different chemical shift than the methyl protons of the released pivalic acid.

-

Integrate the signals corresponding to the reactant and product at each time point.

-

The relative integrals can be used to determine the concentration of each species over time.

-

Plot the concentration of the pivaloyl ester versus time and fit the data to a suitable kinetic model to determine the rate constant and half-life.

-

Conclusion: A Versatile Tool in the Chemist's Arsenal

The pivaloyl ester linkage represents a masterful balance of stability and reactivity. Its inherent robustness, born from the steric demands of the tert-butyl group, makes it an invaluable protecting group in the intricate art of organic synthesis. Simultaneously, its susceptibility to cleavage under specific chemical and enzymatic conditions allows for its clever application in prodrug design, enabling the delivery of therapeutics that would otherwise be limited by poor bioavailability.

For the modern researcher, a deep understanding of the principles governing pivaloyl ester stability, coupled with robust experimental methods for its quantitative assessment, is not merely academic. It is a practical necessity for the rational design of new chemical entities, from complex natural products to life-saving pharmaceuticals. The insights and protocols provided in this guide are intended to equip scientists with the knowledge and tools to confidently harness the unique properties of the pivaloyl ester linkage in their own research and development endeavors.

References

- Agarwal, S., et al. (2012). Amino acid and dipeptide prodrugs of lopinavir: Synthesis, characterization and in-vitro metabolism. European Journal of Pharmaceutical Sciences, 47(3), 524-532.

- Di, L., et al. (2003). The impact of ionization and pKa on the stability of drug molecules. American Pharmaceutical Review, 6(5), 68-73.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. IDrugs, 7(8), 736-742.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598.

- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

-

Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.